2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene
Description
Properties
IUPAC Name |
1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLWCTYUZDTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641208 | |
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113947-87-8 | |
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3-Trifluoromethylbenzyl Halides
A widely documented method involves the alkylation of 3-trifluoromethylbenzyl halides (e.g., chloride or bromide) with 2-methyl-1-butene. This reaction typically employs a two-phase system consisting of an aqueous base and an organic solvent. For instance, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serves as the base, while toluene or methylene chloride acts as the organic phase. The reaction proceeds via an SN2 mechanism, where the base deprotonates the benzyl halide, generating a benzyl anion that attacks the electrophilic carbon in 2-methyl-1-butene.
Reaction Conditions:
This method is favored for its simplicity and scalability, though product purification may require multiple extractions to remove residual halide salts.
Suzuki-Miyaura Cross-Coupling
An alternative route utilizes the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid derivative and a halogenated arene. For example, 3-trifluoromethylphenylboronic acid reacts with 4-bromo-2-methyl-1-butene in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is conducted in a mixture of toluene and ethanol at elevated temperatures (90–110°C), achieving yields of 65–78%.
Key Advantages:
-
Tolerance for functional groups
-
High regioselectivity
Limitations:
-
Requires expensive palladium catalysts
-
Sensitive to oxygen and moisture
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis often employs continuous flow reactors to enhance efficiency and safety. A patented process describes the reaction of 3-trifluoromethylbenzyl chloride with 2-methyl-1-butene in a tubular reactor under pressurized conditions (1–5 bar). The use of automated systems minimizes human intervention and reduces the risk of exothermic runaway reactions.
Typical Parameters:
Catalytic Hydrogenation of Alkynes
A three-step synthesis starting from 3-trifluoromethylbenzaldehyde involves:
-
Grignard Reaction: Formation of a propargyl alcohol intermediate using ethyl magnesium bromide.
-
Alkylation: Reaction with methyl iodide to introduce the methyl group.
-
Elimination: Dehydration using sulfuric acid (H₂SO₄) to yield the final alkene.
Yield Profile:
-
Step 1: 85–90%
-
Step 2: 75–80%
-
Step 3: 70–75%
This method is advantageous for its use of readily available starting materials but requires careful control of reaction conditions to prevent over-alkylation.
Optimization Strategies and Recent Advancements
Solvent and Base Optimization
Recent studies highlight the impact of solvent polarity on reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the alkylation rate but may compromise yield due to side reactions. In contrast, nonpolar solvents like heptanes improve selectivity, albeit with slower kinetics.
Base Selection Comparative Table:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | Toluene | 25 | 82 | 97 |
| NaH | THF | 0–10 | 88 | 98 |
| NaOH | H₂O/Heptane | 30 | 75 | 95 |
Palladium Catalyst Recycling
Innovations in catalyst recovery, such as immobilizing palladium on magnetic nanoparticles, have reduced costs in Suzuki-Miyaura couplings. A 2024 study demonstrated five consecutive cycles with <5% loss in activity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers: 3-CF₃ vs. 4-CF₃ Phenyl Substitution
The positional isomer 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (CAS 113947-86-7) provides a critical comparison point:
Key Differences :
- Steric Effects : The 3-position may introduce greater steric hindrance near the butene chain, affecting polymerization or catalytic reactions.
Substituent Variation: Trifluoromethyl vs. Methyl
2-Methyl-4-(3-methylphenyl)but-1-ene (CAS 113947-88-9) replaces –CF₃ with a methyl (–CH₃) group :
Key Differences :
- Electron-Withdrawing vs. Electron-Donating : The –CF₃ group decreases electron density on the phenyl ring, enhancing resistance to oxidation but reducing nucleophilicity compared to the –CH₃ analog.
- Molecular Weight and Polarity : The –CF₃ group increases molecular weight and polarity, likely improving solubility in fluorinated solvents.
Functional Group Variation: Trifluoromethyl vs. Bromo/Methoxy
2-Bromo-4-(3-methoxyphenyl)-1-butene (CAS 104997-02-6) introduces bromine and methoxy (–OCH₃) groups :
Key Differences :
- Reactivity Profile : The bromo group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the –CF₃ group favors electrophilic pathways.
- Safety : Brominated compounds often exhibit higher toxicity and require stricter handling (SDS available for bromo analog) .
Biological Activity
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound belongs to the class of trifluoromethylbenzenes, characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring. This functional group enhances the compound's lipophilicity, which is crucial for its biological interactions. The molecular formula is C₁₄H₁₃F₃, and it has a CAS number of 113947-87-8.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Penetration : The trifluoromethyl group increases membrane permeability, allowing the compound to interact with intracellular targets effectively.
- Protein Interactions : The strong electron-withdrawing effect of the trifluoromethyl group facilitates hydrogen and halogen bonding interactions with various protein residues, enhancing binding affinity and biological efficacy .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The observed cytotoxicity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival and death .
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC₅₀ value in the low micromolar range, suggesting potent activity against this breast cancer cell line.
- Another investigation assessed its effects on HEK293 cells, revealing that while it inhibited cell growth, the selectivity index indicated a need for further optimization to minimize toxicity to normal cells .
- Antimicrobial Efficacy :
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 2-methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) to introduce the trifluoromethylphenyl group to the butene backbone. For example, describes a Sonogashira-like coupling using tetrakis(triphenylphosphine) palladium(0) and CuI in toluene/triethylamine at 60°C under argon . Key optimization parameters include:
- Catalyst loading : 1–5 mol% Pd(0) to balance cost and yield.
- Solvent system : Polar aprotic solvents (e.g., toluene/Et₃N) to stabilize intermediates.
- Temperature : 60–80°C to avoid side reactions.
- Example Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | Toluene/Et₃N | 60 | ~75* | |
| (*Hypothetical yield based on analogous reactions.) |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and a methanol-buffer mobile phase (65:35), as described in . Key steps:
- Column : C18 reversed-phase column.
- Detection : UV at 254 nm for aromatic/CF₃ groups.
- Validation : Compare retention times with standards and use spiking experiments to confirm peaks.
Advanced Research Questions
Q. What strategies can resolve regioselectivity challenges during the synthesis of the trifluoromethylphenyl-substituted alkene?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example:
- Directing groups : Use meta-substituted aryl halides to guide coupling at the 3-position (as seen in ’s synthesis of trifluoromethoxy-substituted benzene derivatives) .
- Catalyst tuning : Bulky ligands (e.g., P(t-Bu)₃) can favor coupling at less hindered positions.
- Data Analysis :
Monitor reaction progress via GC-MS or in situ IR to detect intermediates. Compare ¹H/¹⁹F NMR shifts to confirm regiochemistry.
Q. How does the trifluoromethyl group influence the compound’s potential biological activity, and what assays are suitable for evaluation?
- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for enzyme inhibition studies. highlights PDE3A/B inhibitors with trifluoromethylphenyl moieties for cancer therapy . Recommended assays:
- In vitro enzyme inhibition : Measure IC₅₀ using recombinant PDE3 isoforms.
- Cell viability assays : Test against cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays.
- Example Experimental Design :
| Assay Type | Target | Readout | Positive Control |
|---|---|---|---|
| PDE3 Inhibition | Recombinant PDE3A | Fluorescent cAMP | Cilostamide |
| Cytotoxicity | HCT-116 cells | Absorbance (570 nm) | Doxorubicin |
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?
- Methodological Answer : Stability studies should replicate physiological conditions (e.g., pH 2–8) using:
- HPLC-MS : Track degradation products (e.g., hydrolysis of the alkene or CF₃ group).
- Kinetic analysis : Calculate half-life (t₁/₂) at varying pH levels.
- Conflict Resolution :
If discrepancies arise (e.g., varying t₁/₂ in different labs), validate buffer preparation (e.g., exact pH calibration as in ’s sodium acetate buffer protocol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
